molecular formula C9H6F2O3 B6358101 Methyl 2,6-difluoro-4-formylbenzoate CAS No. 1449280-48-1

Methyl 2,6-difluoro-4-formylbenzoate

Cat. No.: B6358101
CAS No.: 1449280-48-1
M. Wt: 200.14 g/mol
InChI Key: RQPHTZALQCXLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6-difluoro-4-formylbenzoate: is an organic compound with the molecular formula C₉H₆F₂O₃ and a molecular weight of 200.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a formyl group at the 4 position, with a methyl ester group attached to the carboxyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: 2,6-difluoro-4-carboxybenzoic acid

    Reduction: 2,6-difluoro-4-hydroxymethylbenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Chemistry: Methyl 2,6-difluoro-4-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes and imaging agents .

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Comparison with Similar Compounds

  • Methyl 2,4-difluorobenzoate
  • Methyl 2,6-difluorobenzoate
  • Methyl 4-formylbenzoate

Comparison: Methyl 2,6-difluoro-4-formylbenzoate is unique due to the presence of both fluorine atoms and a formyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . For example, the presence of the formyl group allows for additional functionalization through nucleophilic addition reactions, which is not possible with compounds lacking this group .

Properties

IUPAC Name

methyl 2,6-difluoro-4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPHTZALQCXLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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